molecular formula C9H11Cl2N3O2 B1374889 4-(Boc-amino)-3,6-dichloropyridazine CAS No. 887310-61-4

4-(Boc-amino)-3,6-dichloropyridazine

カタログ番号: B1374889
CAS番号: 887310-61-4
分子量: 264.11 g/mol
InChIキー: JHEQJSIBSDCKQW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Boc-amino)-3,6-dichloropyridazine is a chemical compound that features a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and a tert-butoxycarbonyl (Boc) protected amino group at position 4. The Boc group is commonly used in organic synthesis to protect amino groups from unwanted reactions during multi-step synthesis processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-amino)-3,6-dichloropyridazine typically involves the following steps:

    Starting Material: The synthesis begins with 3,6-dichloropyridazine.

    Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or pyridine. .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

4-(Boc-amino)-3,6-dichloropyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学的研究の応用

Anticancer Research

4-(Boc-amino)-3,6-dichloropyridazine has been utilized in the synthesis of novel compounds targeting cancer cells. For instance, derivatives of this compound have been evaluated for their cytotoxic activity against various cancer cell lines, including breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells. Some synthesized derivatives exhibited IC50 values comparable to established chemotherapeutics like Methotrexate, indicating strong potential as anticancer agents .

Case Study: Dual Inhibitors

Recent studies have shown that compounds derived from this compound can act as dual inhibitors of BRD4 and PLK1, proteins implicated in cancer progression. For example, certain derivatives demonstrated IC50 values as low as 0.029 µM against BRD4, showcasing their effectiveness . These findings suggest that further exploration of this compound could lead to the development of new cancer therapies.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including MRSA and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentrations (MIC) for these compounds ranged from 1 to 8 µg/mL against various pathogens .

Case Study: Structure-Activity Relationship

A study focusing on the structure-activity relationship (SAR) of related compounds revealed that modifications to the pyridazine ring significantly impacted antimicrobial efficacy. Compounds with specific substituents demonstrated enhanced activity against Gram-positive and Gram-negative bacteria, suggesting that further optimization could yield even more effective antimicrobial agents .

Synthetic Routes

The synthesis of this compound typically involves multi-step processes that allow for the introduction of various functional groups while maintaining the integrity of the Boc protection. The use of catalytic methods has been reported to enhance yields and selectivity during synthesis .

Mechanistic Studies

Understanding the mechanism by which derivatives exert their biological effects is crucial for optimizing their therapeutic profiles. Studies employing molecular docking simulations have provided insights into how these compounds interact with target proteins at the molecular level, facilitating rational drug design .

Summary Table: Applications and Efficacy

ApplicationTarget Pathogen/Cell TypeIC50/MIC ValuesNotes
AnticancerMDA-MB-231 (Breast Cancer)0.029 µMEffective dual BRD4 and PLK1 inhibitor
AntimicrobialMRSA1-8 µg/mLActive against multidrug-resistant strains
AntimicrobialVancomycin-resistant E. faecalis0.5-2 µg/mLBroad-spectrum activity

作用機序

The mechanism of action for 4-(Boc-amino)-3,6-dichloropyridazine largely depends on its use and the context in which it is applied. Generally, the Boc group serves as a protective group, preventing the amino group from participating in unwanted side reactions. Upon deprotection, the free amino group can interact with various molecular targets, such as enzymes or receptors, depending on the specific application .

類似化合物との比較

Similar Compounds

Uniqueness

4-(Boc-amino)-3,6-dichloropyridazine is unique due to the presence of both the Boc-protected amino group and the dichloropyridazine structure. This combination allows for specific reactivity and applications that are not possible with other Boc-protected compounds .

生物活性

4-(Boc-amino)-3,6-dichloropyridazine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group, along with dichlorination at the 3 and 6 positions of the pyridazine ring. This unique configuration suggests possible interactions with various biological targets, making it a candidate for drug development.

  • Molecular Formula : C9_9H11_{11}Cl2_2N3_3O2_2
  • Molecular Weight : 264.11 g/mol
  • CAS Number : 887310-61-4
  • InChI : InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)12-5-4-6(10)7(11)13-14/h4-5H,1-3H3,(H,12,13)(H,14,15)

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in various biological pathways. The presence of the Boc group may enhance its stability and bioavailability, while the dichloropyridazine core can facilitate interactions with enzymes and receptors.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of dichloropyridazine have shown efficacy against various bacterial strains, suggesting that this compound may possess similar characteristics.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
This compoundS. aureusTBD

Anticancer Potential

Research has highlighted the potential of pyridazine derivatives in cancer treatment. A study focusing on related compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)TBDApoptosis
HeLa (Cervical Cancer)TBDCell Cycle Arrest

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against multidrug-resistant strains of bacteria. Preliminary results indicated a significant reduction in bacterial growth at varying concentrations, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of pyridazine derivatives on tumor growth in vivo. Mice treated with a related compound showed a marked decrease in tumor size compared to untreated controls. This suggests that further exploration of this compound could yield promising results in cancer therapy.

Research Findings

  • Structure-Activity Relationship (SAR) : The introduction of different substituents on the pyridazine ring significantly affects biological activity. For example, variations in the Boc group can alter pharmacokinetics and receptor binding affinity.
  • Pharmacokinetics : Initial studies indicate favorable pharmacokinetic properties for this compound, including good oral bioavailability and moderate half-life, making it suitable for further development as an oral medication.
  • Toxicity Profile : Toxicological assessments are ongoing to determine the safety profile of this compound. Early results suggest low toxicity at therapeutic doses.

特性

IUPAC Name

tert-butyl N-(3,6-dichloropyridazin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)12-5-4-6(10)13-14-7(5)11/h4H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEQJSIBSDCKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Boc-amino)-3,6-dichloropyridazine
Reactant of Route 2
Reactant of Route 2
4-(Boc-amino)-3,6-dichloropyridazine
Reactant of Route 3
4-(Boc-amino)-3,6-dichloropyridazine
Reactant of Route 4
Reactant of Route 4
4-(Boc-amino)-3,6-dichloropyridazine
Reactant of Route 5
Reactant of Route 5
4-(Boc-amino)-3,6-dichloropyridazine
Reactant of Route 6
Reactant of Route 6
4-(Boc-amino)-3,6-dichloropyridazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。